Cas no 934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid)

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid structure
934542-76-4 structure
Nom du produit:5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
Numéro CAS:934542-76-4
Le MF:C22H20N2O4S
Mégawatts:408.470204353333
MDL:MFCD32876807
CID:1981056

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-[3-(Ethylsulfonyl)phenyl]-4,8-dimethyl-9H-pyrido[2,3-b]indole-7 -carboxylic acid
    • SureCN725001
    • 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylicacid
    • 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol
    • 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
    • PubChem23332
    • SBB101218
    • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide
    • 5-[3-(diethylaminomethyl)-1-octyl-1H-indol-5-yl]pyrimidin-2-amine
    • CTK3I6433
    • 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadizole
    • 5-(3-diethylaminomethyl-1-octyl-1H-indol-5-yl)pyrimidin-2-ylamine
    • 5-(3-(ETHYLSULFONYL)PHENYL)-4,8-DIMETHYL-9H-PYRIDO[2,3-B]INDOLE-7-CARBOXYLIC ACID
    • 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (ACI)
    • 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
    • MDL: MFCD32876807
    • Piscine à noyau: 1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(9-15)17-10-16(22(25)26)13(3)20-19(17)18-8-12(2)11-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)
    • La clé Inchi: GYVKQSOJRVOTQA-UHFFFAOYSA-N
    • Sourire: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 4

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM334204-250mg
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 95%+
250mg
$1609 2021-08-18
ChemScence
CS-M1277-100mg
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4
100mg
$495.0 2022-04-26
eNovation Chemicals LLC
Y1191069-0.25g
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid
934542-76-4 95%
0.25g
$2750 2024-07-19
eNovation Chemicals LLC
Y1191069-0.25g
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid
934542-76-4 95%
0.25g
$2750 2025-02-25
Chemenu
CM334204-100mg
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 95%+
100mg
$901 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057531-250mg
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 98%
250mg
¥21600.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E61610-100mg
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 98%
100mg
¥8032.0 2023-09-07
Chemenu
CM334204-5g
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 95%+
5g
$171 2021-08-18
Chemenu
CM334204-1g
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
934542-76-4 95%+
1g
$3229 2022-06-09
eNovation Chemicals LLC
Y1191069-0.25g
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid
934542-76-4 95%
0.25g
$2750 2025-02-19

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Méthode de production

Méthode de production 1

Conditions de réaction
Référence
Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  cooled
Référence
Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sulfuric acid ;  120 °C
Référence
Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase Inhibitor
Mineno, Masahiro; Sera, Misayo; Ueda, Tsuyoshi; Mizufune, Hideya; Zanka, Atsuhiko; et al, Journal of Organic Chemistry, 2015, 80(3), 1564-1568

Méthode de production 4

Conditions de réaction
Référence
Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  cooled
Référence
Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Dimethylacetamide ,  Water ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7, < 30 °C
Référence
Preparation of α-carbolines via palladium-catalyzed cyclization of diarylamines.
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ,  Water ;  2 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 5 - 6, rt
Référence
Integrated Pd-catalyzed cross-coupling strategies for furnishing α-carbolines
Sera, Misayo; Mizufune, Hideya; Ueda, Tsuyoshi; Mineno, Masahiro; Zanka, Atsuhiko, Tetrahedron, 2017, 73(40), 5946-5958

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 120 °C; 120 °C → rt
Référence
Preparation of pyridoindoles as kinase inhibitors
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 120 °C; 120 °C → rt; cooled
Référence
Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases
, World Intellectual Property Organization, , ,

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Raw materials

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preparation Products

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